6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
The compound 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a highly functionalized molecule that garners interest in various scientific fields for its potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, chemists typically follow a multistep synthetic route. The starting materials usually involve commercially available precursors which undergo a series of transformations including protection, cyclization, and functional group manipulation.
Protection and Activation: The amine group is first protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Cyclization: This step involves the formation of the tetrahydronaphthalene core through a cyclization reaction.
Functional Group Modification:
Industrial Production Methods
For industrial production, the process is scaled up using batch or continuous flow methods to maximize yield and efficiency. Factors such as solvent choice, temperature control, and reaction time are optimized to ensure consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically with reagents like potassium permanganate or chromic acid, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert functional groups into their reduced forms, such as converting carboxylic acids to alcohols.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur at various positions on the tetrahydronaphthalene ring and adjacent functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Depending on the reaction conditions and reagents, major products from these reactions include substituted naphthalenes, hydroxylated derivatives, and various esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules, including natural products and synthetic analogs.
Biology
In biological research, this compound is used for studying metabolic pathways and enzyme interactions due to its unique structural features which mimic natural substrates.
Medicine
Pharmaceutical research explores the potential therapeutic applications of this compound, particularly in the development of novel drugs for treating various diseases such as cancer, infectious diseases, and metabolic disorders.
Industry
In materials science, this compound is investigated for its use in creating new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes or other biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid
6-aminotetrahydronaphthalene derivatives
tert-butoxycarbonyl (Boc) protected amines
Uniqueness
What sets 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid apart from similar compounds is its combination of the Boc-protected amino group and the tetrahydronaphthalene core, which provides a unique balance of stability and reactivity, making it particularly valuable in synthetic and medicinal chemistry.
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Properties
CAS No. |
149505-97-5 |
---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.3 |
Purity |
95 |
Origin of Product |
United States |
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